2-((6-Thiomorpholinopyrimidin-4-yl)oxy)ethan-1-amine
Overview
Description
2-((6-Thiomorpholinopyrimidin-4-yl)oxy)ethan-1-amine is a useful research compound. Its molecular formula is C10H16N4OS and its molecular weight is 240.33 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds, such as 4,6-diarylpyrimidin-2-amine derivatives, have been shown to inhibit aurora kinase a (aurka), a protein that plays a crucial role in cell division .
Mode of Action
For instance, derivative 12 of 4,6-diarylpyrimidin-2-amine inhibited AURKA activity and reduced its phosphorylation at Thr283 .
Biochemical Pathways
For example, derivative 12 of 4,6-diarylpyrimidin-2-amine caused the accumulation of the G2/M phase of the cell cycle .
Result of Action
For instance, derivative 12 of 4,6-diarylpyrimidin-2-amine triggered the cleavages of caspase-3, caspase-7, and poly (ADP-ribose) polymerase .
Biochemical Analysis
Biochemical Properties
2-((6-Thiomorpholinopyrimidin-4-yl)oxy)ethan-1-amine plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities and protein interactions. This compound has been shown to interact with enzymes such as cAMP-phosphodiesterase, where it acts as an inhibitor . By inhibiting this enzyme, this compound can influence the levels of cyclic AMP within cells, thereby affecting various signaling pathways. Additionally, it supports the inhibition of thrombocytopenia by preventing the absorption of vascular and blood cells . The compound also enhances the bio-synthesis of prostacyclin (PGI2) and decreases pulmonary hypertension .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of cAMP-phosphodiesterase by this compound leads to increased levels of cyclic AMP, which can activate protein kinase A (PKA) and subsequently alter gene expression . This modulation can result in changes in cellular metabolism, including enhanced glucose uptake and lipid metabolism. Furthermore, the compound’s ability to prevent the absorption of vascular and blood cells suggests its potential role in regulating cell adhesion and migration .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of cAMP-phosphodiesterase, inhibiting its activity and leading to elevated cyclic AMP levels . This inhibition triggers a cascade of downstream effects, including the activation of PKA, which phosphorylates various target proteins involved in gene expression and metabolic regulation. Additionally, the compound’s interaction with vascular and blood cells suggests it may influence cell surface receptors or adhesion molecules, thereby modulating cell-cell interactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under physiological conditions, maintaining its inhibitory activity on cAMP-phosphodiesterase for extended periods . Degradation products may form over time, potentially altering its efficacy and safety profile. Long-term studies have shown that prolonged exposure to the compound can lead to sustained changes in cellular function, including persistent alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits cAMP-phosphodiesterase, leading to beneficial effects such as enhanced glucose uptake and reduced pulmonary hypertension . At higher doses, toxic effects may be observed, including cellular toxicity and adverse effects on organ function . Threshold effects have been noted, where a specific dosage range is required to achieve the desired therapeutic effects without inducing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cAMP-phosphodiesterase, influencing the levels of cyclic AMP and subsequently affecting metabolic flux . The compound’s impact on cyclic AMP levels can alter the activity of various metabolic enzymes, leading to changes in glucose and lipid metabolism. Additionally, the compound may interact with other cofactors and metabolites, further modulating metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. The compound may interact with transporters or binding proteins that facilitate its uptake and distribution . Once inside the cell, it can localize to specific compartments, such as the cytoplasm or nucleus, where it exerts its biochemical effects. The compound’s distribution within tissues can also influence its overall efficacy and safety profile .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific cellular compartments through targeting signals or post-translational modifications . For instance, it may localize to the cytoplasm, where it interacts with cAMP-phosphodiesterase, or to the nucleus, where it influences gene expression . The precise localization of the compound can determine its effectiveness in modulating cellular processes and pathways .
Properties
IUPAC Name |
2-(6-thiomorpholin-4-ylpyrimidin-4-yl)oxyethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4OS/c11-1-4-15-10-7-9(12-8-13-10)14-2-5-16-6-3-14/h7-8H,1-6,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBYONTCNIUQJRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=CC(=NC=N2)OCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.